molecular formula C19H18F2N4O B5661503 1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane

1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane

Cat. No. B5661503
M. Wt: 356.4 g/mol
InChI Key: YQGHKPIPBKYPSS-UHFFFAOYSA-N
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Description

Spirocyclic compounds, including azaspiro[2.5]octanes, are of significant interest in organic chemistry due to their unique structural features and potential applications. These compounds typically exhibit a wide range of biological activities and are utilized in the development of pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of spirocyclic compounds involves complex strategies, including intramolecular cyclization and cycloaddition reactions. For instance, the synthesis of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione demonstrates the use of X-ray diffraction studies for structural investigation, which is crucial for the synthesis of highly specific spirocyclic frameworks (H. R. Manjunath et al., 2011).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized using techniques like X-ray crystallography. The detailed molecular structure provides insights into the compound's stereochemistry and conformation, which are essential for understanding its reactivity and interaction with biological targets. For example, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined using single-crystal x-ray diffraction (H. Zacharis & L. M. Trefonas, 1970).

properties

IUPAC Name

2-[2-(3,4-difluorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c20-14-4-3-12(10-15(14)21)25-18(13-11-19(13)5-7-22-8-6-19)23-17(24-25)16-2-1-9-26-16/h1-4,9-10,13,22H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGHKPIPBKYPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C3=NC(=NN3C4=CC(=C(C=C4)F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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